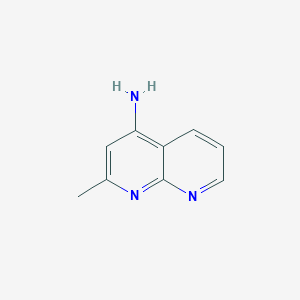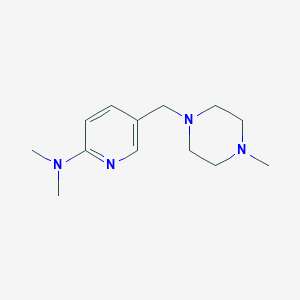![molecular formula C8H12N2O B3346900 (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol CAS No. 1256546-79-8](/img/structure/B3346900.png)
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol
Vue d'ensemble
Description
“(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol” is a chemical compound with the CAS Number: 1256546-79-8. It has a molecular weight of 152.2 and its IUPAC name is 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O/c11-6-7-1-2-8-9-3-4-10(8)5-7/h3-4,7,11H,1-2,5-6H2 . This code provides a unique representation of the compound’s molecular structure.Applications De Recherche Scientifique
Antibacterial Activity
This compound has been used in the synthesis of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives, which have shown significant antibacterial activity . In particular, some of these derivatives exhibited excellent antibacterial activity against E. coli (Gram-negative bacteria) and S. aureus (Gram-positive bacteria) .
Antimicrobial Properties
Hydrazone derivatives, which can be synthesized from this compound, are known to exhibit a wide variety of biological activities, including antimicrobial properties . This makes them a subject of interest in the development of new antimicrobial agents.
Treatment of Neurotoxic Injury
A class of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine compounds, which includes “(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol”, is prescribed for treatment to reduce neurotoxic injury associated with anoxia or ischemia . These conditions typically follow stroke, cardiac arrest, hypoglycemia, or perinatal asphyxia .
Anti-inflammatory Properties
Imidazo[1,2-a]pyrimidines, a class of compounds that includes “(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol”, are known for their analgesic, antipyretic, and anti-inflammatory properties . This makes them a potential candidate for the development of new anti-inflammatory drugs.
Anticonvulsant and Antidepressant Activity
Hydrazone derivatives, which can be synthesized from this compound, have been reported to exhibit anticonvulsant and antidepressant activities . This suggests potential applications in the treatment of neurological disorders.
Antitumor and Anti-cancer Properties
Hydrazone derivatives are also known to exhibit antitumor and anticancer activities . This suggests that “(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol” could potentially be used in the development of new cancer therapies.
Safety and Hazards
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as hydrazone derivatives, are known to exhibit a wide variety of biological activities including anti-microbial .
Mode of Action
It’s known that hydrazone derivatives, which are structurally similar, interact with their targets to exert their biological effects .
Biochemical Pathways
It’s known that similar compounds, such as hydrazone derivatives, can affect various biochemical pathways due to their wide range of biological activities .
Result of Action
Similar compounds, such as hydrazone derivatives, are known to exhibit a wide variety of biological activities, including anti-microbial effects .
Propriétés
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-6-7-1-2-8-9-3-4-10(8)5-7/h3-4,7,11H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYMYNMGSYJRQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CN2CC1CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B3346836.png)


![[(3-Bromo-4-fluorophenyl)methyl]diethyamine](/img/structure/B3346868.png)







